alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)

Description

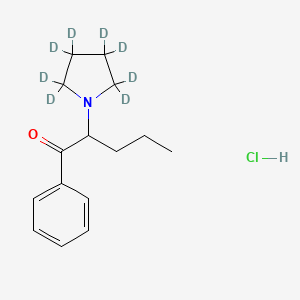

α-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is a deuterated analog of α-pyrrolidinopentiophenone (α-PVP), a synthetic cathinone derivative. As a Certified Reference Material (CRM), it is primarily used in analytical research to ensure method accuracy, calibration, and quality control in laboratories. The compound is supplied by Cayman Chemical Co. (USA) under strict research-only guidelines, with applications in mass spectrometry and chromatography due to its stable isotopic labeling (deuterium at eight positions), which minimizes matrix interference .

Properties

IUPAC Name |

2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMXVSMENBAYRM-ZYCXDBHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C1([2H])[2H])C(CCC)C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton and carbon NMR spectra of the hydrochloride salt reveal distinct shifts compared to the non-deuterated analog. The pyrrolidine ring protons (originally δ 2.0–3.8 ppm) are absent in the deuterated compound, while the methine proton adjacent to the deuterated nitrogen appears as a singlet at δ 5.26 ppm. Carbon NMR confirms deuterium incorporation through the absence of pyrrolidine carbon signals in the 20–50 ppm range, replaced by split peaks due to deuterium’s quadrupolar effects.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis using Q-TOF instrumentation shows a molecular ion cluster at m/z 275.80 ([M+H]⁺), consistent with the theoretical mass of C₁₅H₁₃D₈NOHCl. Key fragmentation pathways include:

-

Loss of deuterated pyrrolidine (C₄D₈N) to form m/z 161.12

The absence of protiated fragments confirms minimal H/D exchange during ionization, a critical quality attribute for CRMs.

Fourier-Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum exhibits a carbonyl stretch at 1681 cm⁻¹, unchanged from the non-deuterated compound, confirming ketone functionality. Deuterium incorporation is evidenced by the absence of N-H stretches (2400–2800 cm⁻¹) and shifted aliphatic C-D vibrations at 2050–2200 cm⁻¹.

Table 2: Key Analytical Signatures of α-PVP-d8 Hydrochloride

| Technique | Diagnostic Feature | Significance |

|---|---|---|

| NMR | δ 5.26 (methine H) | Confirms N-deuteration |

| HRMS | m/z 275.80 ([M+H]⁺) | Verifies molecular formula |

| FTIR | 1681 cm⁻¹ (C=O stretch) | Validates ketone functionality |

Quality Control and Stability Considerations

As a CRM, α-PVP-d8 hydrochloride must adhere to ISO 17034 standards, requiring stringent stability testing and homogeneity verification.

Accelerated Degradation Studies

Storage stability is assessed under ICH Q1A guidelines:

Homogeneity Testing

Batch homogeneity is verified via LC-HRMS of 10 randomly selected vials. Relative standard deviations (RSDs) for isotopic abundance are <1.5%, meeting ISO Guide 35 requirements.

Challenges in Deuterated CRM Production

Chemical Reactions Analysis

Types of Reactions

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) is widely used in scientific research for various applications:

Chemistry: As an analytical reference standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of alpha-Pyrrolidinopentiophenone.

Biology: Studying the metabolic pathways and biological effects of cathinone derivatives.

Medicine: Researching the pharmacological properties and potential therapeutic uses of stimulant compounds.

Industry: Used in forensic toxicology to detect and quantify the presence of alpha-Pyrrolidinopentiophenone in biological samples.

Mechanism of Action

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in heightened stimulation of the central nervous system, producing effects similar to those of other stimulants like cocaine and methylphenidate. The compound primarily targets the norepinephrine and dopamine transporters, disrupting their normal function and leading to increased neurotransmitter activity.

Comparison with Similar Compounds

Key Properties :

- Chemical Name : 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one-d8 hydrochloride

- Hazard Classification : Flammable liquid (GHS02), acute toxicity (oral, dermal, inhalation; GHS06), and specific target organ toxicity (central nervous system, eyes; GHS08) .

- Environmental Impact : Classified as aquatic toxicity category 2, posing risks to water systems .

Structural and Functional Analogues

Dicyclomine Hydrochloride

Dicyclomine HCl, an anticholinergic medication, shares the hydrochloride salt form but differs structurally and functionally.

Key Difference : While both are hydrochlorides, α-PVP-d8 CRM’s deuterated structure enhances analytical specificity, whereas Dicyclomine HCl’s validation focuses on pharmaceutical impurity limits .

Phenylhydrazine CRM

Phenylhydrazine CRM, another reference material, highlights variability in CRM certification protocols:

Key Insight : Phenylhydrazine CRM emphasizes rigorous metrological traceability, whereas α-PVP-d8 CRM prioritizes handling safety due to acute toxicity .

Environmental and Regulatory Compliance

Critical Consideration: Unlike inorganic CRMs (e.g., lanthanum oxide), α-PVP-d8 CRM requires stringent containment to prevent water contamination .

Biological Activity

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride), commonly referred to as α-PVP, is a synthetic cathinone that has garnered attention due to its potent psychoactive effects and associated health risks. This article explores its biological activity, pharmacological properties, and related case studies, providing a comprehensive overview based on diverse sources of information.

Overview of Alpha-Pyrrolidinopentiophenone (α-PVP)

α-PVP is structurally similar to other stimulant drugs such as cocaine and amphetamines, functioning primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its mechanism of action involves the inhibition of monoamine transporters, leading to increased levels of norepinephrine and dopamine in the synaptic cleft. This results in heightened locomotor activity and euphoria, akin to the effects observed with traditional stimulants .

α-PVP exhibits a robust pharmacological profile characterized by its ability to inhibit the uptake of neurotransmitters:

- Dopamine Transporter (DAT) : IC50 values range from 12.8 nM to 205 nM.

- Norepinephrine Transporter (NET) : IC50 values between 4.2 nM and 20 nM.

- Serotonin Transporter (SERT) : Much less effective, with IC50 values exceeding 10,000 nM .

The selective inhibition of DAT and NET contributes to its stimulant effects while minimizing serotonin involvement, which is significant in differentiating α-PVP from other stimulants like MDMA.

Biological Activity

The biological activity of α-PVP can be summarized as follows:

| Activity | Description |

|---|---|

| Stimulant Effects | Increases locomotor activity and induces euphoria. |

| Cardiovascular Effects | Can lead to hypertension, tachycardia, and potential myocardial infarction due to vasoconstriction. |

| Neurotoxic Effects | Impairs mitochondrial function in skeletal muscle cells, leading to ATP depletion and cell damage. |

| Psychological Effects | Users report feelings of stimulation and euphoria; however, some experience anxiety or paranoia. |

Case Report: Acute Ischemic Stroke

A notable case involved a Finnish male patient who experienced an acute ischemic stroke following the recreational use of α-PVP. The patient presented with right-sided hemiparesis after injecting α-PVP. Imaging studies revealed ischemic lesions in the left cerebral hemisphere, suggesting that the drug's vasoconstrictive properties may have precipitated the stroke .

This case highlights the potential neurological risks associated with α-PVP use, particularly in vulnerable populations or those with pre-existing health conditions.

Forensic Analysis

A forensic study analyzed twenty-one cases involving α-PVP between 2012 and 2015. The findings indicated a range of adverse effects including severe agitation, hallucinations, and cardiovascular complications. The study emphasized the need for awareness regarding the dangers of synthetic cathinones like α-PVP in recreational contexts .

Toxicological Implications

Research indicates that α-PVP can lead to significant toxicological effects:

- Cellular Damage : Exposure to α-PVP has been shown to compromise cell membrane integrity and increase oxidative stress markers in C2C12 myoblasts .

- Respiratory Issues : Users report respiratory difficulties, including shallow breathing and diaphragm paralysis .

- Psychiatric Symptoms : Reports include severe anxiety, paranoia, and psychosis following use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.